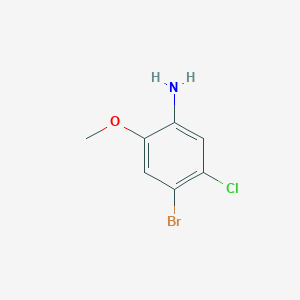

4-Bromo-5-chloro-2-methoxyaniline

説明

Synthesis Analysis

The synthesis of related compounds involves various methods such as mechanochemical green grinding, which is a solvent-free method used to synthesize a Schiff base compound related to the target molecule . Another method includes a three-step process of cyclization, nitrification, and chlorination to synthesize a quinoline derivative starting from 4-methoxyaniline . Additionally, the synthesis of 2-bromo-4-methoxyaniline in ionic liquid has been reported, which offers environmental benefits and high yield . These methods suggest that the synthesis of 4-Bromo-5-chloro-2-methoxyaniline could potentially be achieved through similar processes, with adjustments for the specific substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as XRD, IR, MS, and NMR spectroscopy . The crystal structure of some 4-phenoxyanilines has been compared, showing isostructural properties among different halogenated derivatives . This information can be useful in predicting the molecular structure of 4-Bromo-5-chloro-2-methoxyaniline, as it may share similar structural characteristics with the compounds studied.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo various reactions such as allylic bromination, which has been used to synthesize a series of brominated ketones . These reactions are regiospecific and can lead to high-purity products. The chemical reactivity of 4-Bromo-5-chloro-2-methoxyaniline could be inferred based on these related studies, suggesting potential for further functionalization and use in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the Schiff base compound synthesized through green grinding was obtained as bright red crystals, indicating its solid-state form and potential for crystallinity . The urease inhibitory activity and antioxidant potential of this compound were also assessed, showing considerable biological activity . These findings provide a basis for understanding the potential properties of 4-Bromo-5-chloro-2-methoxyaniline, which may also exhibit unique biological activities and solid-state properties.

科学的研究の応用

Pharmaceutical Synthesis A closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are a promising class of compounds for diabetes therapy. This process demonstrates the utility of bromo-chloro-methoxyaniline derivatives in the development of therapeutic agents, highlighting their role in efficient synthesis routes that aim for high yields and cost reduction (Zhang et al., 2022).

Material Science and Chemistry The synthesis of halogenated anilines and their subsequent functionalization have been explored for various applications, including the development of new materials and catalysts. For example, palladium-catalyzed amination of aryl halides and aryl triflates using similar compounds demonstrates the versatility of these molecules in creating complex structures, which could be pivotal in designing new materials with specific properties (Wolfe & Buchwald, 2003).

Antiviral Research Halogenated pyrimidines, which could be synthesized using processes involving halogenated aniline derivatives, have shown marked inhibitory activity against retroviruses, including HIV. This suggests potential for 4-Bromo-5-chloro-2-methoxyaniline and similar compounds in the synthesis of antiviral agents, highlighting their importance in medicinal chemistry (Hocková et al., 2003).

Synthesis of Dyes and Fluorescent Materials Compounds like 4-Bromo-5-chloro-2-methoxyaniline could potentially be used in the synthesis of dyes and fluorescent materials, as demonstrated by studies involving similar halogenated anilines. The structural modifications introduced by halogen atoms can significantly alter the photophysical properties of these compounds, making them suitable for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological research (Tsuchimoto et al., 2016).

Corrosion Inhibition Research into thiophene derivatives, which can be synthesized from bromo-chloro-methoxyanilines, has shown promising results in their use as corrosion inhibitors for metals. This indicates potential applications of 4-Bromo-5-chloro-2-methoxyaniline in developing new materials that protect against corrosion, contributing to the longevity and durability of metals in various industrial applications (Assad et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

特性

IUPAC Name |

4-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFCTQXBMGLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629464 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloro-2-methoxyaniline | |

CAS RN |

102170-53-6 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。